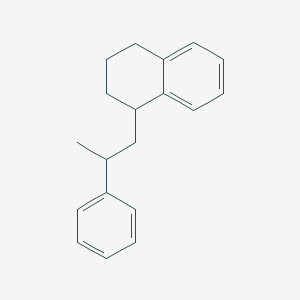
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with a 2-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 2-phenylpropyl halides under Friedel-Crafts alkylation conditions. Common reagents used in this process include aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce any unsaturated bonds present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products:
- Oxidation can yield hydroxylated or carbonylated derivatives.
- Reduction typically results in fully saturated compounds.
- Substitution reactions produce various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the 2-phenylpropyl group.
2-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar but with the phenyl group at a different position.
1-(2-Phenylethyl)-1,2,3,4-tetrahydronaphthalene: Similar but with a shorter alkyl chain.
Uniqueness: 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the 2-phenylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications.
Propriétés
Numéro CAS |
114073-53-9 |
|---|---|
Formule moléculaire |
C19H22 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
1-(2-phenylpropyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H22/c1-15(16-8-3-2-4-9-16)14-18-12-7-11-17-10-5-6-13-19(17)18/h2-6,8-10,13,15,18H,7,11-12,14H2,1H3 |
Clé InChI |
FBEKMJFVOMIZEX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



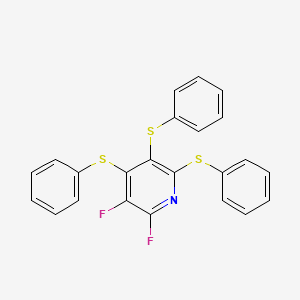

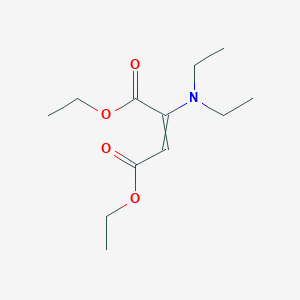

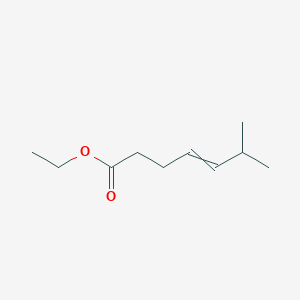

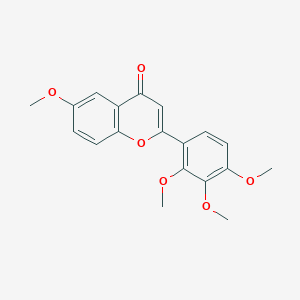
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)
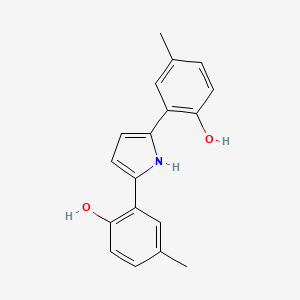

![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
